3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione
Overview
Description
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining pyrroloquinoline and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach includes the formation of the pyrroloquinoline core followed by the introduction of the indole group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its stability or reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction cascades or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-b]pyrroles: These compounds share a similar core structure but differ in their functional groups and overall molecular architecture.
Pyrrolo[1,2-a]indoles: These compounds also feature a fused pyrrole and indole structure but with different connectivity and substitution patterns.
Uniqueness
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione is unique due to its specific combination of pyrroloquinoline and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione , also known as Tivantinib (CAS No. 1239986-50-5), is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.
- Molecular Formula : C23H19N3O2
- Molecular Weight : 369.42 g/mol
- IUPAC Name : 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
Tivantinib primarily functions as a MET inhibitor , targeting the MET signaling pathway which is often dysregulated in various cancers. This inhibition leads to decreased proliferation and survival of tumor cells. The compound has shown efficacy against several cancer types, including lung cancer and hepatocellular carcinoma.
Antitumor Activity
Numerous studies have highlighted the antitumor properties of Tivantinib:
- Inhibition of Tumor Growth : Tivantinib has been shown to inhibit the growth of MET-dependent tumors in vitro and in vivo. In a study involving lung cancer cell lines, Tivantinib significantly reduced cell viability with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line tested .
- Combination Therapy : Research indicates that Tivantinib may enhance the efficacy of other anticancer agents. For instance, when combined with standard chemotherapy drugs, it demonstrated synergistic effects in reducing tumor size in xenograft models .
Neuroprotective Effects
Recent investigations have suggested potential neuroprotective effects of Tivantinib:
- Cytoprotection Against Oxidative Stress : In neuronal cell cultures exposed to oxidative stress, Tivantinib exhibited protective effects by reducing apoptosis and promoting cell survival through modulation of the PI3K/Akt signaling pathway .
- Anti-inflammatory Properties : The compound has also been shown to downregulate pro-inflammatory cytokines in experimental models of neuroinflammation, indicating its potential use in treating neurodegenerative diseases .
Clinical Trials
Tivantinib has undergone various clinical trials aimed at assessing its safety and efficacy:
- Phase II Trials in Lung Cancer : A notable trial evaluated Tivantinib's effectiveness in patients with advanced non-small cell lung cancer (NSCLC) harboring MET mutations. Results indicated a significant improvement in progression-free survival compared to placebo .
- Hepatocellular Carcinoma Study : Another study focused on patients with hepatocellular carcinoma showed that Tivantinib could stabilize disease progression in a subset of patients with high MET expression .
Table of Biological Activities
Properties
IUPAC Name |
3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQXRCJXIVODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.